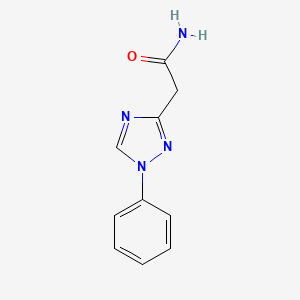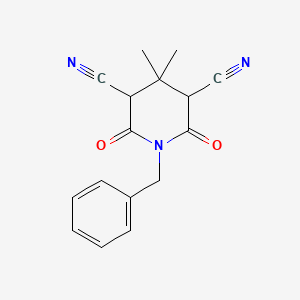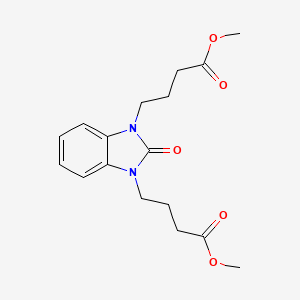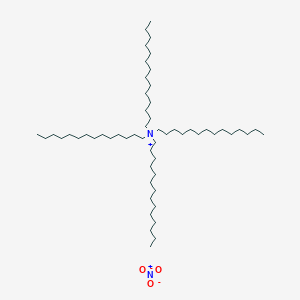
3-Chloro-propa-1,2-dienyl-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-propa-1,2-dienyl-benzene is an organic compound with the molecular formula C9H7Cl. It is characterized by the presence of a benzene ring attached to a 3-chloro-propa-1,2-dienyl group. This compound is of interest due to its unique structure, which includes both an aromatic ring and an allene system (a molecule with two adjacent double bonds).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-propa-1,2-dienyl-benzene typically involves the reaction of benzene with 3-chloro-1-propyne under specific conditions. One common method is the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using similar catalytic processes. The choice of catalyst, solvent, and reaction conditions can be optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-propa-1,2-dienyl-benzene can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in reactions such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding epoxides or reduction to form alkanes.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Electrophilic Aromatic Substitution: Products include nitro, sulfo, and halo derivatives of the benzene ring.
Nucleophilic Substitution: Products include substituted benzene derivatives where the chloro group is replaced by other functional groups.
Oxidation and Reduction: Products include epoxides, alcohols, and alkanes.
Scientific Research Applications
3-Chloro-propa-1,2-dienyl-benzene has various applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules and in the study of enzyme-catalyzed reactions involving aromatic substrates.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 3-Chloro-propa-1,2-dienyl-benzene involves its interaction with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The benzene ring undergoes electrophilic attack, forming a sigma complex, followed by deprotonation to restore aromaticity.
Nucleophilic Substitution: The chloro group is displaced by a nucleophile, forming a new carbon-nucleophile bond.
Oxidation and Reduction: The compound undergoes electron transfer processes, leading to the formation of oxidized or reduced products.
Comparison with Similar Compounds
3-Chloro-propa-1,2-dienyl-benzene can be compared with other similar compounds, such as:
Chlorobenzene: Lacks the allene system and has different reactivity and applications.
Propa-1,2-dienyl-benzene: Lacks the chloro substituent, leading to different chemical properties and reactivity.
3-Chloro-1-propenyl-benzene: Similar structure but with a different arrangement of double bonds, affecting its chemical behavior.
Properties
CAS No. |
64788-21-2 |
|---|---|
Molecular Formula |
C9H7Cl |
Molecular Weight |
150.60 g/mol |
InChI |
InChI=1S/C9H7Cl/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-8H |
InChI Key |
SUBZCHKYGYHWKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C=CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]dipropanoic acid](/img/structure/B14489858.png)


![6,7-Dimethyl-9,9a-dihydro[1,3]oxazolo[4,5-b]quinoxalin-2(4H)-one](/img/structure/B14489871.png)



![N,N'-[Sulfonyldi(4,1-phenylene)]bis(N-nitrosoacetamide)](/img/structure/B14489899.png)





![[2,3-Bis(tert-butylsulfanyl)cycloprop-2-en-1-ylidene]cyanamide](/img/structure/B14489942.png)
